1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran intermediate, followed by the introduction of the trifluoromethyl group and the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the urea moiety can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methyl)carbamate
- **2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzonitrile
Uniqueness
Compared to similar compounds, 1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)10-3-1-2-4-11(10)19-12(20)18-9-13(21)5-7-22-8-6-13/h1-4,21H,5-9H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBYNGPFHUXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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